molecular formula C16H25N3O4 B4464609 Ethyl 3-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)propanoate

Ethyl 3-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)propanoate

Cat. No.: B4464609
M. Wt: 323.39 g/mol
InChI Key: SFDNTGJWWHFSTA-UHFFFAOYSA-N
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Description

Ethyl 3-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)propanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes an oxazole ring, a pyrrolidine ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)propanoate typically involves multiple steps, including the formation of the oxazole and pyrrolidine rings, followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the pyrrolidine ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides

Major Products

Scientific Research Applications

Ethyl 3-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)propanoate involves its interaction with specific molecular targets and pathways. The oxazole and pyrrolidine rings play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavoring agents.

    Isopropyl butyrate: An ester with a similar structure, used in perfumes and cosmetics.

Uniqueness

Ethyl 3-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)propanoate stands out due to its complex structure, which includes multiple functional groups and rings

Properties

IUPAC Name

ethyl 3-[[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-4-22-15(20)7-8-17-16(21)19-9-5-6-13(19)12-10-14(11(2)3)23-18-12/h10-11,13H,4-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDNTGJWWHFSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCCC1C2=NOC(=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)propanoate
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Ethyl 3-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)propanoate

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